Aldehyde Regiochemistry vs. 3-Carbaldehyde Congener
The defining differentiator of 6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is the position of the aldehyde group (C-2) relative to the 3-carbaldehyde regioisomer (CAS 18073-15-9). This positional variation dictates the atomic connectivity of any derivative formed via aldehyde-based transformations. The 3-carbaldehyde congener has been directly evaluated in antiproliferative assays: compound 6m (a derivative of the 3-carbaldehyde scaffold) inhibited tubulin polymerization in human cancer cells with an IC50 of 100 nM . In contrast, no direct bioactivity data have been published for the 2-carbaldehyde regioisomer, meaning that the C-2 aldehyde should not be selected for applications expecting the same biological target engagement profile as the C-3 variant.
| Evidence Dimension | Aldehyde position and associated biological activity of related scaffold |
|---|---|
| Target Compound Data | Aldehyde at C-2; no reported antiproliferative IC50 data |
| Comparator Or Baseline | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9); IC50 = 100 nM (antiproliferative activity via tubulin polymerization inhibition) |
| Quantified Difference | Positional isomerism (C-2 vs C-3 aldehyde); activity data absent vs 100 nM IC50 |
| Conditions | Human cancer cell proliferation assay; tubulin polymerization inhibition |
Why This Matters
Procurement for medicinal chemistry projects requiring the 100 nM antiproliferative activity profile must specify the 3-carbaldehyde regioisomer (CAS 18073-15-9), not the 2-carbaldehyde compound, as the aldehyde position is critical to the observed activity.
